Tyroserleutide

描述

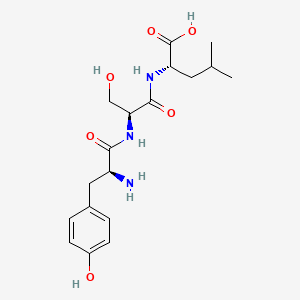

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGGXGKQSVEQHR-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138168-48-6 | |

| Record name | Tyroserleutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TYROSERLEUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9TIM50J8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyroserleutide in Oncology: A Technical Overview of its Mechanism of Action

For Immediate Release

[CITY, State] – [Date] – Tyroserleutide (YSL), a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine, is emerging as a promising therapeutic agent in oncology. Currently undergoing Phase II and III clinical trials for various cancer types, its multifaceted mechanism of action targets key pathways involved in cancer cell proliferation, survival, and metastasis. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms by which this compound exerts its anti-cancer effects.

Core Anti-Cancer Mechanisms of this compound

This compound's efficacy stems from its ability to concurrently induce apoptosis, inhibit cell cycle progression, and suppress tumor invasion and metastasis. These effects are orchestrated through the modulation of critical signaling pathways and direct interaction with cellular organelles.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A primary mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis, predominantly through the intrinsic pathway. This compound has been shown to directly target mitochondria, the central regulators of this process[1].

Upon cellular uptake, this compound localizes in the cytoplasm and translocates to the mitochondria[1]. Its interaction with the mitochondrial membrane leads to a decrease in the mitochondrial membrane potential (ΔΨm) and induces mitochondrial swelling[1][2]. This mitochondrial dysfunction is a critical initiating event in the apoptotic cascade. The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, ultimately culminating in the activation of effector caspases and the execution of apoptosis.

Modulation of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been demonstrated to effectively inhibit this pathway through a dual mechanism.

Firstly, this compound upregulates the expression and activity of the tumor suppressor PTEN (Phosphatase and Tensin homolog). PTEN acts as a negative regulator of the PI3K/AKT pathway by dephosphorylating PIP3. Secondly, this compound inhibits the expression and kinase activity of AKT and its upstream activator, PDK1.

The downstream consequences of PI3K/AKT inhibition by this compound are significant:

-

Cell Cycle Arrest: Inhibition of AKT leads to the upregulation of the cell cycle inhibitors p21 and p27, resulting in cell cycle arrest at the G0/G1 phase.

-

Induction of Apoptosis: Inactivation of AKT prevents the phosphorylation and subsequent degradation of the pro-apoptotic protein Bad. This leads to a decrease in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, further sensitizing the cell to apoptosis. Additionally, the inhibition of AKT reduces the phosphorylation of MDM2, leading to an increase in the protein level of the tumor suppressor p53, which can in turn promote apoptosis.

References

An In-Depth Technical Guide to Tyroserleutide: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (Tyr-Ser-Leu or YSL) is a tripeptide with demonstrated antineoplastic and immunomodulatory properties.[1][2][3] Isolated from porcine spleen degradation products, this small molecule has been the subject of research for its potential therapeutic applications, particularly in hepatocellular carcinoma.[2][4] This technical guide provides a comprehensive overview of the structure, chemical properties, and the established mechanism of action of this compound, focusing on its interaction with the PI3K/AKT signaling pathway. Detailed experimental protocols for the characterization and evaluation of this compound are also presented to facilitate further research and development.

Structural and Chemical Properties

This compound is a tripeptide composed of the amino acids L-tyrosine, L-serine, and L-leucine. Its structure and fundamental chemical properties are summarized below.

Structure

The primary structure of this compound is the amino acid sequence Tyr-Ser-Leu.

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

| Amino Acid Sequence | Tyr-Ser-Leu (YSL) |

| Molecular Formula | C₁₈H₂₇N₃O₆ |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| InChI | InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1 |

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 381.42 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | This compound Hydrochloride: - DMSO: 250 mg/mL (ultrasonic)- H₂O: 2 mg/mL (ultrasonic, warming) | |

| Storage and Stability | Store sealed, away from moisture and light. Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month. |

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound exerts its antitumor effects primarily through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in regulating cell proliferation, survival, and apoptosis.

The key mechanisms of action are:

-

Upregulation of PTEN: this compound increases the expression of the tumor suppressor gene PTEN. PTEN is a phosphatase that dephosphorylates PIP3 to PIP2, thereby acting as a negative regulator of the PI3K/AKT pathway.

-

Inhibition of AKT and PDK1 Activity: By upregulating PTEN, this compound leads to a decrease in the levels of activated AKT and its upstream activator, PDK1.

-

Downstream Effects: The inhibition of AKT activity triggers a cascade of downstream events that contribute to the antitumor effect of this compound:

-

Cell Cycle Arrest: Increased expression of cell cycle inhibitors p21 and p27.

-

Induction of Apoptosis: Reduced phosphorylation of MDM2, leading to an increase in p53 protein levels. This, in turn, can lead to mitochondrial damage and apoptosis.

-

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the synthesis of this compound using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HBTU, HOBt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (Serine):

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling (Tyrosine): Repeat steps 2 and 3 using Fmoc-Tyr(tBu)-OH.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Western Blot Analysis of PI3K/AKT Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation status of AKT.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-PTEN, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST (3x for 10 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3x for 10 minutes).

-

-

Detection:

-

Add ECL substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize phospho-AKT to total-AKT and PTEN to a loading control like GAPDH.

-

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value of this compound.

Conclusion

This compound is a promising tripeptide with a well-defined mechanism of action involving the inhibition of the PI3K/AKT signaling pathway. Its antineoplastic properties, coupled with its immunomodulatory effects, make it a compelling candidate for further investigation in cancer therapy. The structural and chemical data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies focusing on its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies are warranted.

References

The Discovery and Synthesis of Tyroserleutide: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has been investigated for its potential as an anticancer agent, particularly in hepatocellular carcinoma. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It details plausible experimental protocols for its isolation and chemical synthesis, summarizes key quantitative data from preclinical studies, and elucidates its molecular signaling pathways. The information presented herein is intended to serve as a foundational guide for researchers in oncology and peptide-based drug development.

Discovery and Initial Characterization

Hypothetical Experimental Protocol: Isolation and Characterization

This protocol describes a plausible method for the isolation and characterization of this compound from porcine spleen, based on standard biochemical techniques for peptide purification.

1.1.1. Tissue Preparation and Extraction:

-

Fresh porcine spleens are procured and flash-frozen in liquid nitrogen to preserve peptide integrity.

-

The frozen tissue is pulverized and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to inhibit proteolytic degradation.

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant, containing a crude peptide mixture, is collected.

1.1.2. Chromatographic Purification:

-

Size-Exclusion Chromatography (SEC): The crude extract is first fractionated based on molecular weight using an SEC column (e.g., Sephadex G-25). Fractions corresponding to the expected molecular weight of a tripeptide (381.42 Da) are collected.

-

Ion-Exchange Chromatography (IEX): The SEC-purified fractions are then subjected to cation-exchange chromatography. Peptides are bound to the column and eluted with a salt gradient (e.g., 0-1 M NaCl). Fractions are collected and assayed for biological activity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from IEX are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the peptides. The peak corresponding to this compound is collected.

1.1.3. Characterization:

-

Mass Spectrometry (MS): The molecular weight of the purified peptide is determined by electrospray ionization mass spectrometry (ESI-MS) to confirm it matches the theoretical mass of this compound.

-

Tandem Mass Spectrometry (MS/MS): The amino acid sequence (Tyr-Ser-Leu) is confirmed by fragmentation analysis using MS/MS.

-

Amino Acid Analysis: The amino acid composition of the purified peptide is determined by acid hydrolysis followed by chromatographic analysis of the constituent amino acids.

Chemical Synthesis

For reliable and scalable production, this compound is synthesized chemically. The most common and efficient method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy.[2][3] This approach involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound (H-Tyr-Ser-Leu-OH) using the Fmoc/tBu strategy.

2.1.1. Materials:

-

Resin: Pre-loaded Fmoc-Leu-Wang resin.

-

Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

2.1.2. Synthesis Workflow: The synthesis is performed in a fritted syringe reaction vessel, starting with the C-terminal amino acid (Leucine) attached to the resin.

-

Resin Swelling: The Fmoc-Leu-Wang resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from Leucine by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Coupling of Serine:

-

Fmoc-Ser(tBu)-OH (3 eq.) and HBTU/HOBt (3 eq.) are dissolved in DMF.

-

DIPEA (6 eq.) is added to activate the amino acid.

-

The activated amino acid solution is added to the resin, and the mixture is agitated for 2 hours.

-

The resin is washed with DMF and DCM. A Kaiser test is performed to confirm the completion of the coupling reaction.

-

-

Fmoc Deprotection: The Fmoc group is removed from the newly added Serine as described in step 2.

-

Coupling of Tyrosine:

-

Fmoc-Tyr(tBu)-OH (3 eq.) is activated and coupled to the resin-bound dipeptide as described in step 3.

-

The resin is washed, and a Kaiser test is performed.

-

-

Final Fmoc Deprotection: The Fmoc group is removed from Tyrosine.

-

Cleavage and Deprotection: The resin is washed with DCM and dried. The cleavage cocktail is added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting groups.

-

Peptide Precipitation and Purification: The cleavage mixture is filtered, and the crude peptide is precipitated in cold diethyl ether. The precipitate is collected by centrifugation, washed with ether, and dried. The crude this compound is then purified by preparative RP-HPLC.

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and ESI-MS.

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Biological Activity

This compound exerts its anticancer effects through a multi-faceted mechanism that includes the induction of cell cycle arrest and apoptosis, primarily through the modulation of the PI3K/Akt signaling pathway.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound in human hepatocellular carcinoma cell lines (e.g., BEL-7402 and SK-HEP-1).

Table 1: Inhibition of Cell Proliferation, Adhesion, and Invasion

| Parameter | Cell Line | Concentration | Inhibition Rate (%) | Reference |

| Proliferation | SK-HEP-1 | 3.2 mg/mL (72h) | 32.24% | [4] |

| Adhesion | SK-HEP-1 | 0.4 mg/mL | Not specified | [4] |

| Invasion | SK-HEP-1 | 0.2 mg/mL (72h) | 19.33% | |

| SK-HEP-1 | 0.4 mg/mL (72h) | 33.70% |

Table 2: Effects on Cell Cycle and Apoptosis-Related Proteins

| Protein | Effect | Method | Cell Line | Reference |

| p21 | Upregulation | Western Blot, RT-PCR | BEL-7402 | |

| p27 | Upregulation | Western Blot, RT-PCR | BEL-7402 | |

| PCNA | Downregulation | Western Blot, RT-PCR | BEL-7402 |

Table 3: Mitochondrial Effects

| Parameter | Condition | Result | Reference |

| Mitochondrial Swelling | 100 µM YSL on isolated mitochondria (5 min) | Absorbance at 540 nm decreased from 1.301 to 1.186 | |

| 100 µM YSL on isolated mitochondria (60 min) | Absorbance at 540 nm decreased to 1.091 |

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

Caption: this compound's mechanism of action via the PI3K/Akt pathway.

This compound upregulates the tumor suppressor PTEN and inhibits PI3K. This leads to reduced levels of PIP3, which in turn prevents the activation of Akt (Protein Kinase B). The inactivation of Akt has several downstream consequences:

-

Upregulation of p21 and p27: Inactivation of Akt leads to the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. These proteins inhibit the progression of the cell cycle, leading to an arrest in the G0/G1 phase.

-

Downregulation of PCNA: Proliferating cell nuclear antigen (PCNA), a key factor in DNA replication, is downregulated, further contributing to the inhibition of cell proliferation.

-

Induction of Apoptosis: The PI3K/Akt pathway is a major pro-survival pathway. Its inhibition by this compound promotes apoptosis.

-

Mitochondrial Dysfunction: this compound has been shown to directly affect mitochondria, causing swelling and a decrease in membrane potential, which are indicative of the induction of the intrinsic apoptotic pathway.

Conclusion

This compound is a tripeptide with demonstrated anticancer activity in preclinical models of hepatocellular carcinoma. Its mechanism of action is centered on the inhibition of the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis. While its clinical development has been discontinued, the study of this compound provides valuable insights into peptide-based cancer therapeutics and the targeting of key signaling pathways in oncology. The detailed protocols and data presented in this whitepaper offer a technical foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Effects of a novel tripeptide, this compound (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Tyroserleutide on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities in preclinical studies. This technical guide provides a comprehensive overview of the reported in vitro effects of this compound on various cancer cell lines, with a focus on hepatocellular carcinoma (HCC) and breast cancer. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated across several cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Cell Proliferation and Viability

| Cell Line | Assay | Treatment Duration | Concentration | Observed Effect | Source |

| BEL-7402 (Human Hepatocellular Carcinoma) | MTS | - | - | Inhibition of proliferation (Quantitative data not available in cited abstracts) | [1] |

| SK-HEP-1 (Human Hepatocellular Carcinoma) | MTS | 72 hours | 3.2 mg/mL | 32.24% inhibition of proliferation[2] | [2] |

| MCF-7 (Human Breast Cancer) | MTT | - | - | IC50: 4.34 mM[3] | [3] |

| MCF-7 (Human Breast Cancer) with 4.0 µM 5F-C12 transporter | MTT | - | - | IC50: 0.27 mM (16.1-fold improvement) |

Note: The study on SK-HEP-1 cells has been retracted; please interpret the data with caution.

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Method | Treatment Details | Key Findings | Source |

| BEL-7402 (Human Hepatocellular Carcinoma) | Flow Cytometry | - | Arrested cells in the G0/G1 phase (Specific percentages not available in cited abstracts) |

Table 3: Effects of this compound on Apoptosis

| Cell Line | Method | Treatment Details | Key Findings | Source |

| BEL-7402 (Human Hepatocellular Carcinoma) | DNA Ladder, Electron Microscopy, Flow Cytometry | - | Induction of apoptosis and necrosis (Specific percentages not available in cited abstracts) |

Table 4: Effects of this compound on Cell Adhesion and Invasion

| Cell Line | Assay | Treatment Duration | Concentration | Observed Effect | Source |

| SK-HEP-1 (Human Hepatocellular Carcinoma) | Adhesion (Matrigel) | 72 hours | 0.4 mg/mL | Up to 28.67% inhibition of adhesion | |

| SK-HEP-1 (Human Hepatocellular Carcinoma) | Invasion (Transwell) | 72 hours | 0.2 mg/mL | 19.33% inhibition of invasion | |

| SK-HEP-1 (Human Hepatocellular Carcinoma) | Invasion (Transwell) | 72 hours | 0.4 mg/mL | 33.70% inhibition of invasion |

Note: The study on SK-HEP-1 cells has been retracted; please interpret the data with caution.

Table 5: Modulation of Key Proteins by this compound

| Cell Line | Protein | Method | Treatment Details | Regulation | Source |

| BEL-7402 (Human Hepatocellular Carcinoma) | p21 | RT-PCR, Western Blot | - | Upregulation (Quantitative fold change not available) | |

| BEL-7402 (Human Hepatocellular Carcinoma) | p27 | RT-PCR, Western Blot | - | Upregulation (Quantitative fold change not available) | |

| BEL-7402 (Human Hepatocellular Carcinoma) | PCNA | RT-PCR, Western Blot | - | Downregulation (Quantitative fold change not available) | |

| SK-HEP-1 (Human Hepatocellular Carcinoma) | ICAM-1 | RT-PCR, Western Blot | 72 hours, 0.2-0.4 mg/mL | Downregulation | |

| SK-HEP-1 (Human Hepatocellular Carcinoma) | MMP-2 | RT-PCR, Western Blot, Zymography | 72 hours, 0.2-0.4 mg/mL | Downregulation of mRNA, protein, and activity | |

| SK-HEP-1 (Human Hepatocellular Carcinoma) | MMP-9 | RT-PCR, Western Blot, Zymography | 72 hours, 0.2-0.4 mg/mL | Downregulation of mRNA, protein, and activity |

Note: The study on SK-HEP-1 cells has been retracted; please interpret the data with caution.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the literature on this compound. These protocols are synthesized from standard laboratory procedures and the information available in the referenced studies.

Cell Proliferation/Viability Assay (MTS/MTT)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Harvest log-phase cells and adjust the concentration to 1 x 10^5 cells/mL in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

-

-

MTS/MTT Addition and Incubation:

-

Add 20 µL of MTS reagent (or 10 µL of MTT solution, 5 mg/mL) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

For MTS assays, measure the absorbance at 490 nm using a microplate reader.

-

For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability or inhibition relative to the untreated control.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (DNA Laddering)

This technique is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.

-

Cell Treatment and DNA Extraction:

-

Treat cells with this compound as described for other assays.

-

Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.

-

-

Agarose Gel Electrophoresis:

-

Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide).

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Visualize the DNA fragments under UV light. The appearance of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.

-

Cell Adhesion Assay (Matrigel)

This assay measures the ability of cells to adhere to an extracellular matrix-like substrate.

-

Plate Coating:

-

Thaw Matrigel on ice and dilute it with a cold, serum-free medium.

-

Coat the wells of a 96-well plate with the diluted Matrigel and incubate at 37°C for at least 30 minutes to allow for gelation.

-

-

Cell Treatment and Seeding:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and resuspend them in a serum-free medium.

-

Seed the treated cells onto the Matrigel-coated wells.

-

-

Incubation and Washing:

-

Incubate the plate for 1-2 hours to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

-

Quantification:

-

Quantify the number of adherent cells using a viability assay like MTS or by staining with crystal violet and measuring the absorbance.

-

Cell Invasion Assay (Transwell)

This assay assesses the ability of cells to invade through a basement membrane-like barrier.

-

Chamber Preparation:

-

Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel.

-

Allow the Matrigel to solidify at 37°C.

-

-

Cell Seeding:

-

Treat cells with this compound.

-

Harvest the cells and resuspend them in a serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Add a complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours.

-

-

Quantification:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction:

-

Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, p27, PCNA, ICAM-1, MMP-2, MMP-9) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound and the workflows of the key experiments described above.

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for cell cycle analysis.

Caption: Experimental workflow for the Transwell invasion assay.

Discussion and Future Directions

The available in vitro data suggest that this compound exerts multiple anti-tumor effects on hepatocellular carcinoma cells, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest. The upregulation of the cell cycle inhibitors p21 and p27, coupled with the downregulation of the proliferation marker PCNA, provides a molecular basis for the observed G0/G1 arrest in BEL-7402 cells. Furthermore, the ability of this compound to downregulate ICAM-1, MMP-2, and MMP-9 in SK-HEP-1 cells points to a potential role in mitigating metastasis by inhibiting cell adhesion and invasion.

A key aspect of this compound's mechanism of action appears to be its direct effect on mitochondria. Studies on BEL-7402 cells indicate that this compound localizes to the mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent mitochondrial swelling, which are hallmarks of the intrinsic apoptotic pathway. The disruption of calcium homeostasis in these cells further supports the involvement of mitochondria-mediated apoptosis.

The mechanism of this compound's entry into cancer cells is not yet fully elucidated. While passive transport has been suggested, the enhanced efficacy observed with an artificial transporter in MCF-7 breast cancer cells indicates that its uptake can be a limiting factor and that strategies to improve its intracellular delivery could significantly potentiate its anti-cancer activity.

It is important to note that one of the key studies providing quantitative data on the effects of this compound on SK-HEP-1 cells has been retracted due to data irregularities. Therefore, these findings should be interpreted with caution and require independent verification.

Future research should focus on several key areas:

-

Elucidation of Upstream Signaling: Identifying the initial intracellular binding partners or targets of this compound is crucial to fully understand the signaling cascade it initiates.

-

Quantitative Analysis in a Broader Range of Cell Lines: Expanding the in vitro studies to a wider panel of cancer cell lines, including those from different tissues of origin, will help to determine the broader applicability of this compound as a potential anti-cancer agent.

-

Validation of Retracted Data: Independent replication of the experiments on SK-HEP-1 cells is necessary to validate the initial findings regarding its anti-metastatic properties.

-

In Vivo Studies: Further in vivo studies are required to confirm the in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models.

References

- 1. Effects of a novel tripeptide, this compound (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of this compound on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Tyroserleutide's Therapeutic Mechanisms in Hepatocellular Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine, has demonstrated notable anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its identified molecular targets and cellular effects. While early research pointed to the downregulation of ICAM-1, MMP-2, and MMP-9, it is critical to note that a key publication supporting these findings has been retracted, urging a cautious interpretation of this specific pathway. This document will focus on validated, non-retracted data concerning this compound's impact on cell cycle regulation and mitochondrial function in HCC cells. Through a detailed examination of experimental data and methodologies, this guide aims to provide a comprehensive resource for researchers engaged in the development of novel cancer therapeutics.

Core Molecular Targets and Cellular Effects

This compound exerts its anti-neoplastic effects on hepatocellular carcinoma through two primary, interconnected pathways: induction of cell cycle arrest and apoptosis via modulation of key regulatory proteins, and direct targeting of mitochondria, leading to organelle dysfunction and initiation of the intrinsic apoptotic cascade.

Cell Cycle Regulation

In vitro studies utilizing the human hepatocarcinoma cell line BEL-7402 have demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of critical cell cycle proteins:

-

Upregulation of p21 and p27: this compound has been shown to significantly increase both the mRNA and protein expression of the cyclin-dependent kinase inhibitors p21 and p27.[1] These proteins play a crucial role in halting cell cycle progression.

-

Downregulation of PCNA: Conversely, the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair, is markedly decreased following treatment with this compound.[1]

This concerted action on key cell cycle regulators effectively halts the proliferative capacity of HCC cells.

Mitochondrial Targeting and Apoptosis Induction

A significant body of evidence points to the mitochondria as a primary subcellular target of this compound.[2] The compound has been observed to localize within the mitochondria of BEL-7402 cells.[2] This interaction leads to a cascade of events culminating in apoptosis:

-

Mitochondrial Swelling and Dysfunction: this compound has been shown to directly induce mitochondrial swelling and compromise the integrity of this organelle.

-

Decreased Mitochondrial Membrane Potential: The compound causes a collapse in the mitochondrial membrane potential (Δψm), a critical event in the initiation of the intrinsic apoptotic pathway.

-

Induction of Apoptosis and Necrosis: Ultimately, these mitochondrial perturbations, along with other cellular changes, lead to the induction of both apoptosis and necrosis in HCC cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in hepatocellular carcinoma.

Table 1: In Vitro Effects of this compound on HCC Cell Invasion

| Cell Line | Treatment | Concentration | Inhibition Rate of Invasion |

| SK-HEP-1 | This compound | 0.2 mg/mL | 19.33% |

| SK-HEP-1 | This compound | 0.4 mg/mL | 33.70% |

Data from a study that has since been retracted. Interpret with caution.

Table 2: In Vivo Effects of this compound on HCC Tumor Growth and Metastasis in a Nude Mice Model

| Treatment Group | Mean Tumor Weight (g) | Abdominal Wall Metastasis | Intraperitoneal Metastasis |

| Control | 2.3 ± 0.8 | 100% | 100% |

| This compound (300 µg/kg/day) | 1.9 ± 0.5 | 60% | 50% |

Experimental Protocols

This section details the methodologies employed in the key experiments that have elucidated the targets and mechanisms of this compound in HCC.

Cell Cycle Analysis by Flow Cytometry

-

Cell Line: Human hepatocellular carcinoma BEL-7402 cells.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Preparation: Post-treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.

-

Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis for Protein Expression

-

Cell Line: BEL-7402 cells.

-

Treatment: Cells are exposed to this compound.

-

Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing protease inhibitors.

-

Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p21, p27, PCNA, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Subcellular Localization using Fluorescent Tracing

-

Cell Line: BEL-7402 cells.

-

Labeling: A fluorescent analogue of this compound is synthesized.

-

Staining: Cells are incubated with the fluorescently labeled this compound. To identify mitochondria, a mitochondria-specific dye (e.g., MitoTracker) is also used for co-localization studies.

-

Imaging: The subcellular distribution of the fluorescently labeled this compound and the co-localization with mitochondria are observed using a confocal microscope.

Mitochondrial Swelling Assay

-

Mitochondria Isolation: Mitochondria are isolated from BEL-7402 cells through differential centrifugation.

-

Assay: The isolated mitochondria are incubated with this compound.

-

Measurement: Mitochondrial swelling is monitored by measuring the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound's impact on cell cycle regulation in HCC.

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Caption: Workflow for analyzing this compound's effects on HCC.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's anti-tumor activity in hepatocellular carcinoma is mediated through the induction of cell cycle arrest and the direct targeting of mitochondria, leading to apoptosis. The upregulation of p21 and p27, coupled with the downregulation of PCNA, presents a clear mechanism for its cytostatic effects. Furthermore, its ability to localize to and disrupt mitochondrial function provides a direct route to inducing programmed cell death in cancer cells.

It is imperative to acknowledge the retraction of the study linking this compound to the downregulation of ICAM-1, MMP-2, and MMP-9. While these targets remain a plausible area of investigation, future research is required to validate these initial findings.

Further studies should aim to elucidate the precise molecular interactions between this compound and mitochondrial components. A deeper understanding of the upstream signaling events that lead to the modulation of p21, p27, and PCNA expression would also be beneficial. As this compound has progressed to Phase I clinical trials, continued investigation into its mechanisms of action is crucial for optimizing its therapeutic potential and identifying potential biomarkers for patient response.

References

Tyroserleutide Tripeptide: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine (C₁₈H₂₇N₃O₆), is a promising small molecule with demonstrated antitumor properties, particularly in the context of hepatocellular carcinoma (HCC).[1][2] Extracted from porcine spleen, this compound has garnered significant interest for its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of metastasis, and modulation of the cell cycle.[3][4] This technical guide provides a comprehensive overview of the early-stage research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. This compound was granted orphan drug status by the U.S. Food and Drug Administration in September 2004.[5]

Mechanism of Action

This compound exerts its antitumor effects through a variety of mechanisms, primarily by inducing apoptosis in cancer cells, inhibiting their metastatic potential, and arresting the cell cycle.

1. Induction of Apoptosis via Mitochondrial Pathway:

This compound directly targets the mitochondria of cancer cells, leading to apoptosis. Upon entering the cytoplasm, this compound co-localizes with mitochondria. This interaction leads to a decrease in the mitochondrial membrane potential and induces mitochondrial swelling. These events are critical triggers for the intrinsic apoptotic cascade. Previous studies have shown that this compound treatment can cause mitochondrial swelling and dissolution, as well as expansion of the endoplasmic reticulum cisternae in BEL-7402 human hepatocellular carcinoma cells.

2. Inhibition of Tumor Cell Invasion and Metastasis:

A crucial aspect of this compound's antitumor activity is its ability to inhibit the invasion and metastasis of cancer cells. This is achieved by downregulating the expression of key molecules involved in cell adhesion and extracellular matrix degradation. Specifically, this compound has been shown to significantly reduce the mRNA and protein levels of Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9) in HCC cells. The downregulation of these molecules interferes with the ability of cancer cells to adhere to the endothelium and degrade the basement membrane, both of which are critical steps in the metastatic process.

3. Cell Cycle Arrest:

This compound has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Studies on BEL-7402 cells have shown that this compound interrupts the cell cycle at the G0/G1 phase. This cell cycle arrest is associated with the upregulation of the cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Proliferating Cell Nuclear Antigen (PCNA).

4. Immunomodulatory Effects:

In addition to its direct effects on tumor cells, this compound can also enhance the antitumor immune response. It has been shown to activate macrophages, stimulating them to secrete cytotoxic molecules such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Nitric Oxide (NO). This suggests that this compound may also exert its therapeutic effects by modulating the tumor microenvironment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro and in vivo evaluation of its antitumor activity.

Caption: Signaling pathways modulated by this compound in cancer cells.

References

- 1. Therapeutic effects of this compound on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tripeptide this compound enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a novel tripeptide, this compound (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

Tyroserleutide: A Tripeptide with Potent Immunomodulatory and Antitumor Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, is a promising investigational drug with demonstrated immunomodulatory and antitumor properties. This technical guide provides an in-depth overview of the core immunomodulatory effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Immunomodulatory Effects

This compound exerts its primary immunomodulatory effects through the activation of the monocyte-macrophage system. This activation leads to enhanced antitumor activity by stimulating the secretion of key cytokines and cytotoxic molecules.

Macrophage Activation and Cytokine Secretion

This compound has been shown to activate macrophages, leading to the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as nitric oxide (NO), all of which play a role in mediating antitumor immune responses.[1][2][3]

Table 1: Effect of this compound on Cytokine and NO Secretion by Macrophages

| Cell Line | Treatment | IL-1β Concentration (pg/mL) | TNF-α Concentration (pg/mL) | NO Concentration (µM/L) |

| Peritoneal Macrophages (PEMφ) | Control | Undetectable | Undetectable | Undetectable |

| YSL (0.1 µg/ml) | - | 15.3 ± 2.1 | 4.2 ± 0.5 | |

| YSL (1.0 µg/ml) | - | 25.1 ± 3.2 | 6.8 ± 0.7 | |

| YSL (10 µg/ml) | 45.2 ± 5.3 | 48.7 ± 4.9 | 10.2 ± 1.1 | |

| YSL (100 µg/ml) | 89.6 ± 9.1 | 75.4 ± 8.2 | 15.6 ± 1.8 | |

| RAW264.7 | Control | Undetectable | - | Undetectable |

| YSL (0.1 µg/ml) | 21.5 ± 2.5 | - | 3.1 ± 0.4 | |

| YSL (1.0 µg/ml) | 43.8 ± 4.9 | - | 5.9 ± 0.6 | |

| YSL (10 µg/ml) | 78.2 ± 8.1 | - | 9.8 ± 1.0 | |

| YSL (100 µg/ml) | 135.4 ± 12.7 | - | 14.2 ± 1.5 |

Data presented as mean ± standard deviation.

Antitumor Effects

Beyond its immunomodulatory activity, this compound exhibits direct and indirect antitumor effects, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of metastasis-related molecules.

Inhibition of Tumor Cell Proliferation

This compound has demonstrated a significant inhibitory effect on the proliferation of various cancer cell lines in a dose- and time-dependent manner.

Table 2: Inhibition of BEL-7402 Human Hepatocellular Carcinoma Cell Proliferation by this compound

| This compound Concentration | 24h Inhibition (%) | 48h Inhibition (%) | 72h Inhibition (%) | 96h Inhibition (%) |

| 0.1 µg/ml | 5.2 ± 0.6 | 8.9 ± 1.1 | 12.9 ± 1.5 | 15.1 ± 1.8 |

| 1 µg/ml | 7.8 ± 0.9 | 11.2 ± 1.3 | 15.8 ± 1.9 | 18.2 ± 2.1 |

| 10 µg/ml | 9.1 ± 1.0 | 13.5 ± 1.6 | 16.9 ± 2.0 | 20.5 ± 2.4 |

| 100 µg/ml | 11.3 ± 1.3 | 15.8 ± 1.8 | 19.4 ± 2.2 | 23.6 ± 2.7 |

Data presented as mean ± standard deviation.

Table 3: Inhibition of SK-HEP-1 Human Hepatocellular Carcinoma Cell Proliferation by this compound

| This compound Concentration (mg/mL) | 24h Inhibition (%) | 48h Inhibition (%) | 72h Inhibition (%) |

| 0.2 | 8.1 ± 0.9 | 12.5 ± 1.4 | 16.8 ± 1.9 |

| 0.4 | 11.2 ± 1.3 | 17.3 ± 2.0 | 22.1 ± 2.5 |

| 0.8 | 15.6 ± 1.8 | 21.9 ± 2.5 | 27.4 ± 3.1 |

| 1.6 | 19.8 ± 2.2 | 26.7 ± 3.0 | 30.5 ± 3.4 |

| 3.2 | 23.4 ± 2.6 | 29.8 ± 3.3 | 32.2 ± 3.6 |

Data presented as mean ± standard deviation.

Effects on Cell Cycle and Apoptosis

This compound has been shown to arrest the cell cycle of tumor cells at the G0/G1 phase and induce apoptosis. This is achieved by upregulating the expression of cell cycle inhibitors p21 and p27, and downregulating the proliferation marker PCNA.

Inhibition of Tumor Cell Adhesion and Invasion

This compound can inhibit the adhesion and invasion of cancer cells, key processes in metastasis. This effect is associated with the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9).

Table 4: Inhibition of SK-HEP-1 Cell Adhesion and Invasion by this compound

| Treatment | Adhesion Inhibition (%) | Invasion Inhibition (%) |

| YSL (0.2 mg/mL) | 15.4 ± 1.7 | 19.3 ± 2.2 |

| YSL (0.4 mg/mL) | 28.9 ± 3.2 | 33.7 ± 3.8 |

Data presented as mean ± standard deviation.

Signaling Pathways and Mechanisms of Action

The antitumor effects of this compound are mediated through multiple signaling pathways. A key mechanism involves the direct targeting of mitochondria, leading to mitochondrial swelling and dissipation of the mitochondrial membrane potential, which in turn triggers apoptosis.

Caption: this compound's dual mechanism of action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the immunomodulatory and antitumor effects of this compound.

Caption: Workflow for assessing this compound's effects.

Macrophage Activation and Cytokine Secretion Assay

-

Macrophage Isolation and Culture:

-

For peritoneal macrophages (PEMφ), BALB/c mice are injected with 3% thioglycollate medium. Three days later, peritoneal exudate cells are harvested by washing the peritoneal cavity with RPMI-1640 medium. The cells are then washed, counted, and seeded in 24-well plates. After a 2-4 hour incubation at 37°C in 5% CO2, non-adherent cells are removed by washing, leaving a monolayer of adherent macrophages.

-

For RAW264.7 cells, the murine macrophage cell line is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Macrophages are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for a specified period (e.g., 24 hours). A control group receives the vehicle alone.

-

-

Cytokine and Nitric Oxide Measurement:

-

IL-1β and TNF-α: The concentrations of these cytokines in the culture supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.

-

Tumor Cell Proliferation Assay (MTT/MTS Assay)

-

Cell Seeding: Tumor cells (e.g., BEL-7402, SK-HEP-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

This compound Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72, 96 hours).

-

MTT/MTS Addition: At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTT, 492 nm for MTS) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Tumor cells are treated with this compound for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay (DNA Fragmentation)

-

Cell Treatment and DNA Extraction: Tumor cells are treated with this compound. After treatment, the cells are harvested, and genomic DNA is extracted.

-

Agarose Gel Electrophoresis: The extracted DNA is subjected to electrophoresis on a 1.5% agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with ethidium bromide. The appearance of a "ladder" of DNA fragments of approximately 180-200 base pairs is indicative of apoptosis.

Cell Adhesion and Invasion Assays (Transwell Assay)

-

Chamber Preparation: For the invasion assay, the upper surface of a Transwell insert (8 µm pore size) is coated with Matrigel. For the adhesion assay, the insert is coated with an extracellular matrix component like fibronectin.

-

Cell Seeding: Tumor cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration and invasion.

-

Quantification: Non-invading/non-adherent cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot and RT-PCR for Protein Expression Analysis

-

Cell Lysis and Protein/RNA Extraction: Tumor cells are treated with this compound. For Western blotting, cells are lysed to extract total protein. For RT-PCR, total RNA is extracted.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against ICAM-1, MMP-2, and MMP-9. After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

RT-PCR: RNA is reverse-transcribed to cDNA. The cDNA is then used as a template for PCR with primers specific for ICAM-1, MMP-2, and MMP-9. The PCR products are analyzed by agarose gel electrophoresis.

Conclusion

This compound is a compelling tripeptide with a multifaceted mechanism of action that combines direct antitumor effects with potent immunomodulation. Its ability to activate macrophages, inhibit tumor cell proliferation and metastasis, and induce apoptosis underscores its potential as a novel therapeutic agent in oncology. The detailed data and protocols presented in this guide are intended to facilitate further research and development of this promising molecule.

References

- 1. Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide this compound(YSL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripeptide this compound enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tripeptide this compound enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1beta, TNF-alpha, and NO in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Apoptosis Induction Pathway of Tyroserleutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a novel tripeptide (tyrosyl-seryl-leucine), has demonstrated significant anti-tumor activity, particularly against human hepatocellular carcinoma. Its mechanism of action is primarily centered on the induction of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and the elimination of cancerous cells. This technical guide delineates the known and inferred apoptotic signaling cascade initiated by this compound, with a focus on its effects on the BEL-7402 human hepatocellular carcinoma cell line. The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options. Small molecule peptides represent a promising avenue for targeted cancer therapy due to their potential for high specificity and reduced off-target effects. This compound has emerged as a candidate in this class, exhibiting potent anti-proliferative and pro-apoptotic effects in preclinical studies.[1][2] Understanding the precise molecular pathways through which this compound exerts its cytotoxic effects is paramount for its clinical development and the identification of potential biomarkers for patient stratification. This document provides a detailed overview of the apoptosis induction pathway of this compound, integrating data from in vitro and in vivo studies.

Mechanism of Action: A Multi-faceted Approach to Apoptosis Induction

This compound's primary anti-tumor effect is the induction of programmed cell death, or apoptosis, in cancer cells.[1] The available evidence points towards a mechanism that initiates at the mitochondria and culminates in the activation of the caspase cascade, the executioners of apoptosis. Concurrently, this compound influences key regulators of the cell cycle, further contributing to the inhibition of tumor growth.

Direct Targeting of Mitochondria

A key finding in elucidating this compound's mechanism is its ability to directly target and compromise mitochondrial integrity in cancer cells.[3] In vitro studies have shown that YSL co-localizes with the mitochondria of BEL-7402 cells.[3] This interaction leads to several critical events that trigger the intrinsic apoptotic pathway:

-

Mitochondrial Swelling and Ultrastructural Changes: Electron microscopy has revealed that this compound induces significant ultrastructural changes in BEL-7402 cells, including mitochondrial swelling and dissolution.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound causes a decrease in the mitochondrial transmembrane potential, a hallmark of early apoptosis. This dissipation of ΔΨm is indicative of the opening of the mitochondrial permeability transition (MPT) pore.

Inferred Involvement of the JNK and p53 Signaling Pathways

While direct experimental evidence explicitly linking this compound to the c-Jun N-terminal kinase (JNK) and p53 signaling pathways is not yet available in the public domain, their involvement can be inferred from the observed mitochondrial-centric mechanism. Both JNK and p53 are critical stress-response pathways that are activated by mitochondrial dysfunction and, in turn, can amplify the pro-apoptotic signal.

-

JNK Pathway: The JNK signaling cascade is a key regulator of apoptosis, often activated by cellular stress, including mitochondrial damage. Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c.

-

p53 Pathway: The tumor suppressor p53 is a central node in the cellular stress response network. Upon activation by stimuli such as DNA damage or mitochondrial stress, p53 can transcriptionally activate pro-apoptotic genes, including members of the Bcl-2 family like Bax.

Modulation of Cell Cycle Regulators

In addition to its direct effects on mitochondria, this compound has been shown to modulate the expression of key proteins involved in cell cycle control. This dual mechanism of inducing apoptosis and arresting the cell cycle likely contributes to its potent anti-tumor activity.

-

Upregulation of p21 and p27: this compound treatment leads to a marked increase in the mRNA and protein expression of the cyclin-dependent kinase inhibitors p21 and p27 in BEL-7402 cells. These proteins play a crucial role in halting the cell cycle at the G0/G1 phase.

-

Downregulation of PCNA: Conversely, this compound decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), an essential factor for DNA replication and repair.

The Intrinsic Apoptosis Pathway and Caspase Activation

The culmination of mitochondrial damage and the modulation of pro- and anti-apoptotic proteins is the activation of the intrinsic (or mitochondrial) pathway of apoptosis. This cascade of events leads to the activation of caspases, the proteases that execute the final stages of cell death.

-

Cytochrome c Release: The this compound-induced opening of the MPT pore leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.

-

Effector Caspase Activation: Activated Caspase-9 then cleaves and activates the effector caspases, primarily Caspase-3 and Caspase-7.

-

Execution of Apoptosis: The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Data Presentation

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vivo Anti-Tumor Efficacy of this compound on Human Hepatocarcinoma (BEL-7402) Xenografts in Nude Mice

| Treatment Group (Dose) | Tumor Growth Inhibition Rate (%) [Study 1] | Tumor Growth Inhibition Rate (%) [Study 2] |

| YSL (80 µg/kg/d) | 21.66 | 40.26 |

| YSL (160 µg/kg/d) | 41.34 | 64.17 |

| YSL (320 µg/kg/d) | 34.78 | 59.19 |

Table 2: In Vitro Effects of this compound on Isolated Mitochondria from BEL-7402 Cells

| Treatment | Incubation Time (minutes) | Absorbance at 540 nm (Indicator of Swelling) |

| Control (untreated) | 0 | 1.301 |

| 100 µM YSL | 5 | 1.186 |

| 100 µM YSL | 60 | 1.091 |

Mandatory Visualizations

Caption: Proposed apoptosis induction pathway of this compound in hepatocellular carcinoma cells.

Caption: A generalized experimental workflow for investigating this compound-induced apoptosis.

Experimental Protocols

The following are representative protocols for key experiments cited in the study of this compound-induced apoptosis. These are generalized methodologies and may require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma BEL-7402 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM) or vehicle control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with this compound for the desired time, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.

-

Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane potential using a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).

-

Cell Preparation: BEL-7402 cells are cultured in a multi-well plate and treated with this compound.

-

Dye Loading: TMRE is added to the culture medium at a final concentration of 50-200 nM and incubated for 15-30 minutes at 37°C.

-

Washing: The cells are washed with pre-warmed PBS to remove excess dye.

-

Analysis: The fluorescence intensity is measured using a fluorescence microscope or a plate reader with an excitation/emission of ~549/575 nm. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of ΔΨm.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of p21, p27, PCNA, and other apoptosis-related proteins.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p21, p27, PCNA, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Real-Time Reverse Transcription PCR (RT-PCR)

This method is used to quantify the mRNA expression levels of genes such as p21 and p27.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using an RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-